methyl 4-cyano-3-methyl-5-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 4-cyano-3-methyl-5-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H11N3O7S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.03177087 g/mol and the complexity rating of the compound is 814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Colorimetric Recognition and Chemo-Sensors
A study highlights the design and synthesis of a new chemo-sensor based on the structural framework related to the compound for selective colorimetric recognition of Cu2+. This sensor exhibited a color change from yellow to orange in the presence of Cu2+ in aqueous solution, demonstrating its potential as a practical, visible colorimetric test strip for Cu2+ detection in environmental samples (Jo et al., 2014).
Conformational Polymorphism and Thermochemistry
Research on conformational polymorphism and thermochemistry of related hexamorphic crystal systems reveals how different packing modes and molecular conformations can result in varied crystal colors and thermodynamic stability relationships. This insight is crucial for understanding the physical properties of materials, including their stability and coloration mechanisms (Yu et al., 2000).
Solid-Phase Synthesis
A method for the efficient three-step solid-phase synthesis of diverse 3,5-disubstituted-2-aminofuranones using an activated carbonate linker has been developed. This method leverages compounds structurally similar to the one , underscoring the versatility of such molecules in facilitating novel synthetic routes for generating complex organic structures (Matiadis et al., 2009).
Electronic Structure and Solid-State NMR Analysis
A detailed analysis using solid-state NMR (SSNMR) and electronic structure calculations on polymorphic forms of a similar compound focuses on the influence of molecular conformation on NMR spectra. This research provides valuable information on the structural characterization of materials, essential for developing new materials with desired properties (Smith et al., 2006).
Coordination Compounds and Biological Activities
The synthesis and characterization of coordination compounds based on a related chromen-2-one structure and their biological activities have been explored. These studies underline the potential of such compounds in the development of new antimicrobial agents, highlighting the broad applicability of these compounds beyond their chemical properties (Aiyelabola et al., 2017).
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(6-nitro-2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O7S/c1-8-12(7-19)16(29-14(8)18(24)27-2)20-15(22)11-6-9-5-10(21(25)26)3-4-13(9)28-17(11)23/h3-6H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJKFMRFVKIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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